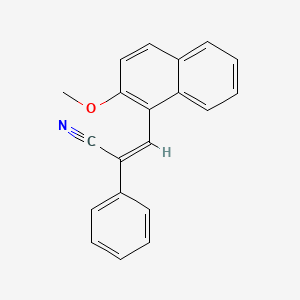

3-(2-methoxy-1-naphthyl)-2-phenylacrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-methoxy-1-naphthyl)-2-phenylacrylonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of such compounds often involves carbon-carbon bond-forming reactions. One of the most widely applied transition metal-catalyzed carbon-carbon bond-forming reactions is the Suzuki–Miyaura coupling . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis

The Suzuki–Miyaura coupling is a key reaction in the synthesis of such compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . Protodeboronation of pinacol boronic esters has also been reported, which could be relevant to the synthesis of such compounds .Safety and Hazards

Future Directions

The future directions for research on “3-(2-methoxy-1-naphthyl)-2-phenylacrylonitrile” could involve further exploration of its synthesis, properties, and potential applications. The development of more efficient and environmentally friendly synthetic methods, such as the Suzuki–Miyaura coupling, could be a key area of focus .

properties

IUPAC Name |

(Z)-3-(2-methoxynaphthalen-1-yl)-2-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c1-22-20-12-11-16-9-5-6-10-18(16)19(20)13-17(14-21)15-7-3-2-4-8-15/h2-13H,1H3/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRMNVVPUINCDO-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2-methoxynaphthalen-1-yl)-2-phenylprop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5499110.png)

![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}cyclooctanamine hydrochloride](/img/structure/B5499115.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5499123.png)

![3-acetyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5499129.png)

![N-(3-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5499146.png)

![8-[2-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5499155.png)

![4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5499169.png)

![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5499193.png)

![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5499197.png)

![2-[1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-yl]ethanol](/img/structure/B5499198.png)

![3-(2,5-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5499213.png)